molecular formula C7H3N3O2 B2520913 2,4-Dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile CAS No. 890092-25-8

2,4-Dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile

Cat. No.: B2520913
CAS No.: 890092-25-8
M. Wt: 161.12
InChI Key: OBZYXZZEDIFHRY-UHFFFAOYSA-N
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Description

2,4-Dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile is a bicyclic compound with a unique structure that includes two oxo groups and a nitrogen atom within a six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of primary amines and formaldehyde with 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile in boiling ethanol . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2,4-Dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the oxo groups, potentially leading to the formation of alcohols or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Mechanism of Action

The mechanism by which 2,4-Dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile exerts its effects involves interactions with specific molecular targets. The compound can act on enzymes and receptors, modulating their activity through binding interactions. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile is unique due to its specific arrangement of oxo groups and the nitrogen atom within the bicyclic structure. This configuration imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3N3O2/c8-2-6-1-7(6,3-9)5(12)10-4(6)11/h1H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZYXZZEDIFHRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(C1(C(=O)NC2=O)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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